molecular formula C11H14F3NO B11761256 Benzyl-(3-trifluoromethoxy-propyl)-amine

Benzyl-(3-trifluoromethoxy-propyl)-amine

Cat. No.: B11761256
M. Wt: 233.23 g/mol
InChI Key: QOVNIEVPZBZSLE-UHFFFAOYSA-N
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Description

Benzyl-(3-trifluoromethoxy-propyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 3-trifluoromethoxy-propyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-trifluoromethoxy-propyl)-amine typically involves the trifluoromethoxylation of alkyl trifluoroborates. One common method includes the use of silver-catalyzed trifluoromethoxylation, where secondary alkyl trifluoroborates are reacted with trifluoromethoxy sources under optimized conditions . The reaction conditions often involve the use of silver salts, ligands, oxidants, and specific solvents to achieve high conversion rates and chemoselectivity .

Industrial Production Methods

Industrial production of this compound may involve a one-pot process for the preparation of trifluoromethoxylated compounds. This process includes the reaction of functionalized alcohols directly to the corresponding trifluoromethyl ether derivatives under mild reaction conditions . The advantages of this method include high conversion rates, ease of conversion, and the use of less toxic reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-trifluoromethoxy-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and atmospheres (e.g., nitrogen) to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethoxylation reactions typically yield trifluoromethyl ether derivatives .

Scientific Research Applications

Benzyl-(3-trifluoromethoxy-propyl)-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-(3-trifluoromethoxy-propyl)-amine is unique due to its specific trifluoromethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring specific chemical functionalities .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

N-benzyl-3-(trifluoromethoxy)propan-1-amine

InChI

InChI=1S/C11H14F3NO/c12-11(13,14)16-8-4-7-15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2

InChI Key

QOVNIEVPZBZSLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCOC(F)(F)F

Origin of Product

United States

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